Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate
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Overview
Description
Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate ester group, a dimethylphenyl group, and a methylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminomethylbenzoic acid with 3,4-dimethylphenyl isocyanate to form an intermediate, which is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves esterification with methanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the intermediate, sulfonylation, and esterification. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzoates.
Scientific Research Applications
Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the benzoate ester group can facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the dimethylphenyl and methylsulfonyl groups.
Methyl 4-[(3,4-dimethylphenyl)sulfanyl]methylbenzoate: Similar but contains a sulfanyl group instead of a sulfonyl group.
Uniqueness
Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate is unique due to the presence of both the dimethylphenyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. These groups enhance the compound’s ability to interact with biological targets and improve its solubility and stability compared to similar compounds .
Properties
IUPAC Name |
methyl 4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-5-10-17(11-14(13)2)19(24(4,21)22)12-15-6-8-16(9-7-15)18(20)23-3/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEKKQMGPDVHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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